Eluxadoline-13C,d3 Dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C32H37Cl2N5O5 |
|---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-(trideuterio(113C)methoxy)benzoic acid;dihydrochloride |
InChI |
InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1/i4+1D3;; |
InChI Key |
YFUUQKJOCLQHMZ-CCWBFCFDSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)CN([C@@H](C)C2=NC=C(N2)C3=CC=CC=C3)C(=O)[C@H](CC4=C(C=C(C=C4C)C(=O)N)C)N)C(=O)O.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Isotopic Incorporation into Eluxadoline
Design Principles for Isotopic Labeling Strategies in Complex Pharmacophores
The successful isotopic labeling of a multifaceted molecule like eluxadoline (B110093) requires a carefully considered strategy. This involves identifying suitable positions for isotope incorporation that will not be lost during metabolic processes and selecting appropriate isotopically enriched starting materials. researchgate.net
Strategic Placement of Carbon-13 and Deuterium (B1214612) Labels within the Eluxadoline Scaffold
The molecular structure of eluxadoline offers several potential sites for isotopic labeling. For Eluxadoline-¹³C,d₃ Dihydrochloride, the labels are strategically introduced into specific moieties of the molecule. The carbon-13 atom is typically incorporated into the carboxyl group of the benzoic acid portion, a position less susceptible to metabolic cleavage. The three deuterium atoms are generally placed on the methoxy (B1213986) group attached to the same benzoic acid ring. This strategic placement ensures the isotopic signature is retained throughout the drug's metabolic journey, making it a reliable tracer.
Selection of Isotopically Enriched Precursors for Targeted Incorporation
The synthesis of isotopically labeled eluxadoline hinges on the use of precursors enriched with ¹³C and deuterium. nih.gov For the synthesis of Eluxadoline-¹³C,d₃ Dihydrochloride, key precursors would include a benzoic acid derivative containing a ¹³C-labeled carboxyl group and a deuterated methylating agent for the introduction of the -OCD₃ group. The selection of these precursors is governed by their commercial availability, reactivity, and the efficiency with which they can be incorporated into the larger eluxadoline framework.
Multi-Step Synthetic Routes for the Preparation of Eluxadoline-¹³C,d₃ Dihydrochloride
Key Reaction Steps and Conditions for Isotopic Fidelity
The synthetic route involves several crucial transformations, including amide bond formation and reductive amination, to assemble the final molecule. google.com Maintaining isotopic integrity throughout these steps is paramount. Reaction conditions are carefully controlled to prevent any scrambling or loss of the ¹³C and deuterium labels. This includes the use of specific coupling agents and reaction temperatures that favor the desired transformation without compromising the isotopic enrichment.
A generalized synthetic scheme is presented below:
| Step | Reactants | Key Reagents and Conditions | Product |
| 1 | Isotopically labeled 5-formyl-2-methoxy-d₃-benzoic acid-¹³C | (S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine, Reducing agent | 2-methoxy-d₃-5-{[1-(4-phenyl-1H-imidazol-2-yl)-ethylamino]-methyl}-benzoic acid-¹³C |
| 2 | Product from Step 1, (2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid | Coupling agents (e.g., EDC, HOBt) | Eluxadoline-¹³C,d₃ |
| 3 | Eluxadoline-¹³C,d₃ | Hydrochloric acid | Eluxadoline-¹³C,d₃ Dihydrochloride |
Optimization of Reaction Yields and Isotopic Enrichment Levels
A significant challenge in the synthesis of isotopically labeled compounds is maximizing the reaction yield while ensuring high levels of isotopic enrichment. Each synthetic step is optimized to achieve the highest possible conversion and minimize the formation of byproducts. Purification techniques such as chromatography are employed at various stages to isolate the desired isotopically labeled intermediates and the final product in high purity. The goal is to achieve an isotopic purity of greater than 98%. bdg.co.nz
Rigorous Characterization Techniques for Labeled Compound Authenticity and Purity
The primary techniques used for characterization are:
High-Resolution Mass Spectrometry (HRMS): This technique is crucial for determining the precise mass of the labeled molecule, thereby confirming the incorporation of the ¹³C and deuterium atoms. researchgate.netnih.gov By comparing the mass of the labeled compound to its unlabeled counterpart, the exact number of incorporated isotopes can be verified. HRMS can also be used to determine the isotopic purity of the sample. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the exact location of the isotopic labels within the molecule. rsc.org The absence of a signal at the corresponding position in the ¹H NMR spectrum and the presence of a signal in the ¹³C NMR spectrum confirm the site-specific incorporation of deuterium and carbon-13, respectively.
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final compound. bdg.co.nz By separating the labeled drug from any unlabeled starting materials, intermediates, or byproducts, the percentage of the desired compound can be accurately determined, with a target purity typically exceeding 98%. bdg.co.nz
A summary of the characterization data is provided in the table below:
| Analytical Technique | Purpose | Typical Result |
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular weight and isotopic incorporation. researchgate.netnih.gov | Molecular ion peak corresponding to the mass of Eluxadoline-¹³C,d₃ Dihydrochloride. |
| ¹H NMR Spectroscopy | Determines the position of deuterium labels. rsc.org | Absence of a signal for the methoxy protons. |
| ¹³C NMR Spectroscopy | Confirms the position of the Carbon-13 label. researchgate.net | Enhanced signal for the carboxyl carbon. |
| High-Performance Liquid Chromatography (HPLC) | Determines chemical purity. bdg.co.nzalmacgroup.com | Purity >98%. |
Through these advanced synthetic and analytical methodologies, Eluxadoline-¹³C,d₃ Dihydrochloride can be reliably produced with high chemical and isotopic purity, making it a valuable tool for modern pharmaceutical research.
Confirmation of Isotopic Labeling Position and Stoichiometry via High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is an indispensable technique for verifying the successful incorporation of isotopic labels into a molecule. For Eluxadoline-¹³C,d₃ Dihydrochloride, HRMS provides definitive evidence of the mass increase corresponding to the addition of one ¹³C atom and three deuterium atoms. bdg.co.nz This technique allows for the precise determination of the molecular weight, confirming that the desired isotopic labeling has been achieved.
The molecular formula of the labeled compound is C₃₁¹³CH₃₂D₃N₅O₅·2HCl, resulting in a calculated molecular weight of 646.584. bdg.co.nz HRMS analysis would be expected to produce a molecular ion peak consistent with this value, thereby confirming the stoichiometry of isotopic incorporation. The high resolution of the instrument enables differentiation between the isotopically labeled compound and any unlabeled Eluxadoline or other potential impurities, ensuring the purity of the analytical standard.
Table 1: Molecular Information for Eluxadoline-¹³C,d₃ Dihydrochloride
| Property | Value |
| Chemical Name | 5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic Acid-¹³C,d₃ Dihydrochloride |
| Molecular Formula | C₃₁¹³CH₃₂D₃N₅O₅·2HCl |
| Molecular Weight | 646.584 |
| Isotopic Labels | ¹³C, d₃ |
| CAS Number (Unlabeled) | 864821-90-9 |
This table presents the key molecular details of the isotopically labeled eluxadoline compound. Data sourced from publicly available information. bdg.co.nznewdrugapprovals.orgpharmaffiliates.com
Structural Elucidation and Isotopic Distribution Analysis Using Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules and plays a critical role in confirming the position of isotopic labels. Both ¹H and ¹³C NMR are utilized to analyze Eluxadoline-¹³C,d₃ Dihydrochloride. nih.govnih.gov
The ¹³C NMR spectrum is equally informative. nih.gov The carbon atom that has been replaced by its ¹³C isotope will exhibit a distinct signal. Due to the nuclear Overhauser effect and longer relaxation times, obtaining quantitative ¹³C NMR spectra requires specific experimental conditions. nih.gov However, the chemical shift of the enriched carbon provides definitive proof of the labeling position. The sensitivity of ¹³C chemical shifts to the local molecular environment allows for a "chromatographic" separation of signals, making it an excellent method for analyzing complex structures like Eluxadoline. nih.gov
Assessment of Enantiomeric Purity in Chiral Labeled Analogs
Eluxadoline possesses chiral centers, making the assessment of its enantiomeric purity a critical aspect of its characterization. newdrugapprovals.org For isotopically labeled chiral analogs, it is essential to ensure that the synthetic and purification processes have not led to racemization. Enantiomeric purity is vital as different enantiomers of a drug can exhibit significantly different pharmacological activities. libretexts.org
Several methods are available for determining enantiomeric purity, with chiral High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy being prominent techniques. libretexts.orglibretexts.orgcat-online.com
Chiral HPLC: This method involves the use of a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. libretexts.orgcat-online.com This allows for the quantification of each enantiomer and the determination of the enantiomeric excess. For peptide-based molecules, a direct chiral HPLC-ESI-MS/MS method can be employed, which involves hydrolyzing the peptide in a deuterated acid to correct for any racemization during sample preparation. nih.gov
NMR Spectroscopy with Chiral Solvating Agents (CSAs): While NMR cannot directly distinguish between enantiomers, the addition of a chiral solvating agent (CSA) can induce chemical shift differences between them. libretexts.org The CSA forms transient diastereomeric complexes with the enantiomers, which have distinct NMR spectra. By integrating the signals of these diastereomers, the enantiomeric ratio can be accurately determined. libretexts.org This technique avoids the need for chemical derivatization. libretexts.org
The choice of method often depends on the specific characteristics of the molecule and the available instrumentation. For Eluxadoline-¹³C,d₃ Dihydrochloride, a combination of these techniques would provide a robust assessment of its enantiomeric purity, ensuring the quality and reliability of this important analytical standard.
Sophisticated Bioanalytical Methodologies Employing Eluxadoline 13c,d3 Dihydrochloride
Development and Validation of Quantitative Bioassays for Eluxadoline (B110093) and its Metabolites in Biological Matrices
Quantitative bioassays are essential for determining the concentration of eluxadoline and its metabolites in biological samples such as plasma and urine. europa.eunih.govnih.gov These assays must undergo a rigorous validation process to ensure their reliability and reproducibility, adhering to guidelines set by regulatory authorities like the U.S. Food and Drug Administration (FDA). fda.govtandfonline.com The validation process establishes the method's suitability for its intended purpose by evaluating parameters such as specificity, selectivity, accuracy, precision, linearity, and stability. nih.govnih.gov
A sensitive and accurate UPLC-MS/MS assay was developed for the quantification of eluxadoline in human plasma, utilizing losartan (B1675146) as an internal standard. dntb.gov.ua The method demonstrated linearity over a range of 1–300 ng/mL. dntb.gov.ua Another study detailed a validated HPLC-PDA method for the simultaneous determination of eluxadoline and rifaximin (B1679331) in rat plasma, which was successfully applied to a pharmacokinetic study. dntb.gov.ua
Table 1: Example of Linearity Data for Eluxadoline Bioassay
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) | Source |
| Eluxadoline | 1–300 | ≥0.995 | dntb.gov.ua |
| Eluxadoline | 5–200 | 0.9999 | dntb.gov.uaresearchgate.net |
| Rifaximin | 10–400 | 0.9998 | dntb.gov.uaresearchgate.net |
This table is for illustrative purposes and combines data from different studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of drugs in biological matrices due to its high sensitivity and selectivity. waters.comeijppr.com The use of a stable isotope-labeled internal standard, such as Eluxadoline-13C,d3 Dihydrochloride, is highly recommended and considered the 'gold standard' for quantitative LC-MS/MS assays. waters.comtandfonline.com
An ideal internal standard should have physicochemical properties very similar to the analyte of interest. nih.gov this compound co-elutes with the unlabeled eluxadoline during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. waters.com This allows it to effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects. waters.comnih.govnih.gov The use of a SIL internal standard is crucial for ensuring the accuracy and precision of the bioanalytical method. waters.com
Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting endogenous components from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis. waters.comeijppr.comcore.ac.uk These effects can lead to inaccurate and imprecise results. eijppr.comnih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. waters.comchromatographyonline.comchromatographyonline.com Since the SIL internal standard and the analyte are affected by the matrix in a nearly identical manner, the ratio of their peak areas remains constant, leading to accurate quantification. waters.com
Other strategies to minimize matrix effects include:
Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are employed to remove interfering matrix components, such as phospholipids. nih.govchromatographyonline.com
Chromatographic Optimization: Modifying the chromatographic conditions, such as the mobile phase composition and gradient, can help separate the analyte from matrix interferences. chromatographyonline.comchromatographyonline.comnih.gov
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this approach may compromise the sensitivity of the assay. chromatographyonline.comnih.gov
Table 2: Common Strategies to Mitigate Matrix Effects
| Strategy | Principle | Advantage | Disadvantage |
| Stable Isotope-Labeled Internal Standard | Compensates for variability in sample processing and ionization | High accuracy and precision waters.com | Can be expensive chromatographyonline.comchromatographyonline.com |
| Solid-Phase Extraction (SPE) | Selectively isolates the analyte from the matrix | Cleaner extracts nih.gov | Can be time-consuming |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into a different solvent | Effective for certain analytes | May not be suitable for all compounds |
| Chromatographic Separation | Separates analyte from interfering compounds | Reduces co-elution | May require extensive method development chromatographyonline.com |
| Sample Dilution | Reduces the concentration of matrix components | Simple to implement nih.gov | Reduces sensitivity chromatographyonline.comnih.gov |
Chromatographic Separation Techniques Optimized for Labeled and Unlabeled Species
The goal of chromatographic separation in this context is typically to have the stable isotope-labeled internal standard co-elute with the unlabeled analyte. waters.com This ensures that both species experience the same matrix effects at the same time. However, in some instances, a slight separation between the isotopologues can occur due to the "isotope effect," where the heavier isotope-labeled compound may elute slightly earlier or later than the unlabeled compound. nih.govelsevierpure.com
For most bioanalytical applications involving eluxadoline, standard reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) methods are sufficient to achieve co-elution or near co-elution. dntb.gov.uadntb.gov.uaijper.org Columns such as C18 or C8 are commonly used with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. dntb.gov.uaijper.org The optimization of the mobile phase gradient and flow rate is critical to ensure symmetrical peak shapes and adequate retention times.
Application in Method Validation for Bioanalytical Research Standards
Bioanalytical method validation is a formal process that demonstrates an analytical method is reliable and reproducible for its intended use in analyzing study samples. europa.eufda.govnih.gov Regulatory bodies like the FDA and the European Medicines Agency (EMA) have published detailed guidelines for bioanalytical method validation. europa.eufda.gov
This compound is instrumental in the validation process. nih.gov It is used to prepare calibration standards and quality control (QC) samples, which are then used to assess the following validation parameters:
Accuracy: The closeness of the measured concentration to the nominal concentration.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Matrix Effect: Assessed to ensure that the matrix does not interfere with the quantification of the analyte. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions is evaluated. tandfonline.com
A study validating an HPLC-PDA method for eluxadoline in rat plasma reported accuracy and precision results within the acceptance limits of FDA guidelines. dntb.gov.ua For instance, the intra- and inter-assay imprecision for lactulose (B1674317) and mannitol (B672) in a validated LC-MS/MS method was lower than 15%, with accuracy higher than 85%. nih.gov
Mechanistic Investigations of Eluxadoline Disposition and Metabolism in Preclinical Research
Elucidation of Eluxadoline (B110093) Metabolic Pathways through Isotopic Tracing in In Vitro Systems
Isotopic tracing is a powerful technique used to follow a molecule through various metabolic processes. nih.govspringernature.com By replacing certain atoms in the Eluxadoline molecule with their heavier, stable isotopes (like carbon-13 and deuterium), researchers can track the compound and its breakdown products (metabolites) using sensitive analytical methods. springernature.comresearchgate.net This approach is invaluable for understanding how Eluxadoline is metabolized in controlled laboratory settings that mimic biological systems. nih.gov
In vitro studies with human and non-rodent cell lines have been instrumental in identifying the metabolic fate of Eluxadoline. nih.gov The primary metabolic route is a Phase II reaction known as direct glucuronidation. nih.gov In this process, the methoxy-benzoic acid part of the Eluxadoline molecule is conjugated with glucuronic acid to form an acyl glucuronide metabolite, designated as M11. nih.gov This M11 metabolite is the main one found when Eluxadoline is incubated with human intestinal microsomes. nih.gov
Isotope-enhanced mass spectrometry is a key analytical tool for this work. nih.govijpras.com When a sample containing the isotopically labeled Eluxadoline and its metabolites is analyzed, the mass spectrometer can distinguish between the labeled and unlabeled compounds due to their mass difference. nih.gov This allows for the confident identification of drug-related material against a complex biological background. youtube.com Tandem mass spectrometry (MS/MS) further aids in structural elucidation by breaking down the metabolite ions and analyzing the resulting fragments, providing a "fingerprint" that helps to confirm the chemical structure. nih.govyoutube.com
While detailed public data on metabolites from "Eluxadoline-13C,d3 Dihydrochloride" specifically is limited, the principles of its use are well-established. The distinct isotopic signature would facilitate the differentiation of metabolites from endogenous molecules, a critical step in metabolite identification. nih.gov
To understand the speed and efficiency of metabolic reactions, researchers study the enzymatic reaction kinetics. admeshop.comresearchgate.net These studies are often conducted using human liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. nih.govelsevierpure.com
For Eluxadoline, in vitro studies have indicated that it does not significantly induce or inhibit key cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2C9, CYP2C19, or CYP3A4. nih.gov There was some slight inhibition of CYP2E1 observed, but it was not considered clinically significant. nih.gov Interestingly, a metabolism-dependent inhibition of CYP3A4/5 activity was noted in human liver and intestinal microsomes. nih.gov
Kinetic parameters like K_m (the substrate concentration at which the reaction rate is half of the maximum) and V_max (the maximum reaction rate) are determined by incubating the compound with liver microsomes or specific recombinant enzymes and measuring the rate of substrate depletion and metabolite formation over time. admeshop.comelsevierpure.com While specific K_m and V_max values for the formation of the M11 metabolite of Eluxadoline are not widely published, these types of studies are essential for predicting the potential for drug-drug interactions and understanding the capacity of the body to metabolize the drug.
Preclinical Pharmacokinetic and Disposition Studies in Animal Models Utilizing this compound
Animal models are crucial for understanding how a drug behaves in a whole organism before it is tested in humans. capes.gov.br The use of isotopically labeled compounds like this compound provides a precise way to track the drug's absorption, distribution, and excretion. nih.govnih.gov
Preclinical studies have shown that Eluxadoline has low oral bioavailability in all animal species tested, as well as in humans. fda.gov This means that only a small fraction of the orally administered drug is absorbed into the bloodstream. nih.gov In studies with cannulated rats, low levels of Eluxadoline were found in the hepatic portal vein after oral administration, while concentrations in the main circulation (jugular vein) were often below the level of detection. nih.gov
Following administration of radiolabeled Eluxadoline to rats, a limited distribution to non-pigmented tissues was observed. fda.gov In many tissues, including the brain, fat, muscle, and lungs, the total radioactivity concentrations were below the limit of quantification. fda.gov The highest concentrations of radioactivity were found in the liver and kidneys. uu.nl This pattern of distribution is consistent with a drug that is primarily acting locally in the gut and has limited systemic exposure. hcplive.com
The use of a stable isotope-labeled compound like this compound in these studies allows for precise quantification of the drug and its metabolites in various tissues and biofluids (like blood, plasma, and urine) using mass spectrometry, without the need for radioactive materials. merckvetmanual.commerckvetmanual.com
Mass balance studies are designed to account for the total administered dose of a drug by measuring its excretion in urine, feces, and expired air. bioivt.comresearchgate.net These studies are fundamental to understanding the routes and rates of elimination of a drug and its metabolites from the body. bioivt.com
For Eluxadoline, in vivo metabolism studies in animals have shown that the majority of the administered dose is excreted unchanged in the feces. nih.gov This is consistent with its low oral absorption. nih.gov The major metabolite, M11, has been detected in the urine of rats and primates. nih.gov In humans, over 82% of the drug is excreted in the feces, with less than 1% found in the urine. nih.gov
The table below summarizes the typical findings from excretion studies.
| Excretion Route | Percentage of Administered Dose | Primary Chemical Form |
|---|---|---|
| Feces | >82% | Unchanged Eluxadoline |
| Urine | <1% | Metabolite M11 |
These findings, obtained using labeled compounds, confirm that Eluxadoline is poorly absorbed and primarily eliminated from the body through the feces.
Analysis of Potential Drug-Drug Interactions at a Mechanistic Level using Labeled Eluxadoline
Understanding the potential for a drug to interact with other medications is a critical aspect of its development. Labeled Eluxadoline can be used in mechanistic studies to investigate these interactions.
Eluxadoline's clearance is influenced by drug transporters, particularly the organic anion transporting polypeptide 1B1 (OATP1B1) and the multidrug resistance-associated protein 2 (MRP2). nih.gov OATP1B1 is involved in the uptake of drugs into the liver from the blood, while MRP2 is involved in the excretion of drugs and their metabolites into the bile. nih.gov
Coadministration of Eluxadoline with cyclosporine, a known inhibitor of OATP1B1 and MRP2, resulted in a significant increase in the systemic exposure of Eluxadoline (a 4.4-fold increase in the area under the curve and a 6.2-fold increase in the maximum concentration). nih.gov This indicates that inhibition of these transporters can lead to higher levels of Eluxadoline in the body. Similarly, interaction with probenecid, an inhibitor of MRP2 and OAT3, also affects Eluxadoline's pharmacokinetics. nih.gov
The table below summarizes the effect of transporter inhibitors on Eluxadoline exposure.
| Inhibitor | Target Transporters | Effect on Eluxadoline AUC | Effect on Eluxadoline Cmax |
|---|---|---|---|
| Cyclosporine | OATP1B1, MRP2 | 4.4-fold increase | 6.2-fold increase |
These studies, often employing labeled compounds for precise measurement, are essential for providing guidance on the coadministration of Eluxadoline with other drugs.
Probing Eluxadoline S Molecular Interactions and Pharmacological Mechanisms with Isotopic Labeling
Biochemical Characterization of Eluxadoline's Binding to Opioid Receptors (µ, δ, κ)
Eluxadoline (B110093) exhibits a unique and complex interaction profile with the three major types of opioid receptors: mu (µ), delta (δ), and kappa (κ). drugbank.com This mixed-receptor activity is central to its therapeutic effect. drugbank.com Biochemical assays using radiolabeled ligands have been instrumental in quantifying the binding affinity of eluxadoline for each of these receptors. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.
Eluxadoline demonstrates a high affinity for the human µ-opioid receptor (µOR), acting as an agonist. nih.govdrugcentral.org This agonism at the µOR is primarily responsible for reducing gastrointestinal motility and fluid secretion. nih.gov In contrast, it acts as an antagonist at the human δ-opioid receptor (δOR), with a significantly lower binding affinity compared to the µOR. nih.govdrugcentral.org This δOR antagonism is thought to mitigate the constipating effects that can arise from unopposed µOR agonism. drugbank.comnih.gov
| Opioid Receptor Subtype | Receptor Species/Source | Binding Affinity (Ki) in nM | Functional Activity |
|---|---|---|---|
| Mu (µ) | Human | 1.7 - 1.8 | Agonist |
| Delta (δ) | Human | 367 - 430 | Antagonist |
| Kappa (κ) | Guinea Pig Cerebellum / Recombinant Human | 55 | Agonist |
Investigation of Ligand-Receptor Kinetics and Dynamics using Labeled Eluxadoline Probes
Understanding the kinetics of how a ligand binds to and dissociates from its receptor provides deeper insight into its pharmacological action beyond simple affinity measurements. Ligand-receptor kinetics involves two key parameters: the association rate constant (k-on), which describes the speed at which the ligand binds to the receptor, and the dissociation rate constant (k-off), which describes the rate at which the ligand unbinds. youtube.com The ratio of these two rates (k-off/k-on) determines the equilibrium dissociation constant (Kd), a measure of binding affinity.
The use of isotopically labeled probes like Eluxadoline-13C,d3 Dihydrochloride is crucial for these kinetic studies. Techniques such as rapid mixing can be employed to measure the fast association and dissociation events in real-time. nih.gov While specific k-on and k-off values for eluxadoline are not widely published, research into µOR-δOR heteromers offers dynamic insights. Studies have shown that δOR antagonists can decrease the dissociation rate of ligands bound to the µOR in cells where both receptors are co-expressed. nih.gov This suggests that eluxadoline's δ-antagonist activity may dynamically influence its interaction with the µOR, potentially prolonging its binding and signaling at this receptor within the µOR-δOR heteromer complex. nih.gov This modulation of receptor dynamics is a key aspect of its mechanism, distinguishing it from other opioids. nih.gov
| Kinetic Parameter | Description | Significance |
|---|---|---|
| Association Rate (k-on) | The rate at which a ligand binds to a receptor to form a complex. youtube.com | Determines how quickly a drug effect can initiate. |
| Dissociation Rate (k-off) | The rate at which the ligand-receptor complex breaks apart. youtube.com | Influences the duration of the drug's action. |
| Dissociation Constant (Kd) | The ratio of k-off to k-on, indicating the affinity of the ligand for the receptor. youtube.com | A lower Kd indicates higher affinity. |
Elucidation of Post-Binding Signaling Cascades and Cellular Responses
Upon binding to opioid receptors, eluxadoline initiates a series of intracellular signaling events. Opioid receptors are G protein-coupled receptors (GPCRs), and eluxadoline's agonist activity at µ- and κ-opioid receptors primarily involves coupling to the Gi/G0 protein. wikipedia.org This activation leads to the inhibition of the enzyme adenylyl cyclase. nih.gov Adenylyl cyclase is responsible for converting ATP into cyclic AMP (cAMP), a crucial second messenger molecule. nih.govnih.gov By inhibiting this enzyme, eluxadoline causes a decrease in intracellular cAMP levels. nih.govnih.gov This reduction in cAMP is a key mechanism through which opioids exert their effects on neuronal excitability and secretion.
In addition to the G-protein pathway, GPCR signaling also involves β-arrestin recruitment. nih.gov Studies have shown that eluxadoline is a potent inducer of both G-protein activity and β-arrestin recruitment in cells expressing µ-opioid receptors. nih.gov A particularly interesting finding is that in cells co-expressing both µOR and δOR, the signaling profile of eluxadoline is altered. nih.gov Its effects can be partially blocked by antibodies that are selective for the µOR-δOR heteromer, indicating that eluxadoline's actions are, at least in part, mediated through this receptor complex. nih.gov This highlights a sophisticated mechanism of action that depends on the specific receptor environment. nih.gov
| Signaling Pathway | Key Components | Cellular Response |
|---|---|---|
| G-Protein Signaling (Gi/G0) | µOR/κOR activation, Inhibition of Adenylyl Cyclase | Decreased intracellular cAMP accumulation. nih.govnih.gov |
| β-Arrestin Recruitment | µOR activation, β-arrestin binding | Receptor desensitization and internalization, potential for biased signaling. nih.gov |
| µOR-δOR Heteromer Signaling | Combined µOR agonism and δOR antagonism | Modulation of G-protein and β-arrestin pathways, unique signaling profile. nih.gov |
Studies on Eluxadoline's Influence on Gastrointestinal Motility and Secretion in Ex Vivo and Animal Models
The therapeutic effects of eluxadoline have been extensively studied in various preclinical models. In animal models, eluxadoline has been shown to reduce gut motility and secretion, effects consistent with its opioid receptor activity. nih.gov It effectively normalizes gastrointestinal transit and defecation in animal models of stress-induced or post-inflammatory altered gut function. nih.gov A key finding is that eluxadoline's effects on GI transit occur over a wider dosage range compared to the non-specific antidiarrheal loperamide. nih.gov
Ex vivo models, such as isolated preparations of the guinea pig ileum, are standard tools for assessing the contractility of intestinal smooth muscle. nih.govnih.gov Studies using such models help to directly measure the effects of compounds on muscle contraction, which is a primary component of gastrointestinal motility. Eluxadoline's µ-opioid agonism leads to a reduction in propulsive contractions in these preparations. drugbank.comnih.gov
| Model Type | Specific Model | Observed Effect of Eluxadoline |
|---|---|---|
| Animal Model (in vivo) | Stress-induced altered GI function | Normalization of gastrointestinal transit. nih.gov |
| Animal Model (in vivo) | Castor oil-induced diarrhea in mice | Reduced diarrhea; effect attenuated in mice lacking δ-opioid receptors. nih.gov |
| Ex Vivo Model | Isolated guinea pig ileum | Reduction of propulsive smooth muscle contractions. drugbank.comnih.gov |
| General Animal Models | Various | Reduced chloride secretion. nih.gov |
Advanced Research Applications and Emerging Methodologies for Eluxadoline 13c,d3 Dihydrochloride
Application in Quantitative Whole-Body Autoradiography (QWBA) for Tissue Distribution in Preclinical Species
Quantitative Whole-Body Autoradiography (QWBA) is a powerful imaging technique used to determine the distribution of a radiolabeled drug throughout the entire body of a preclinical species. While Eluxadoline-13C,d3 Dihydrochloride is a stable isotope-labeled compound and not radioactive, the principles of tissue distribution studies are directly applicable and often precede or are conducted in parallel with studies using a radiolabeled version of the drug (e.g., with Carbon-14).
QWBA studies provide a comprehensive visual and quantitative assessment of a drug's penetration into various tissues and organs. qps.comqps.com This technique is instrumental in identifying potential sites of accumulation, understanding clearance pathways, and informing human dosimetry calculations for subsequent clinical studies with radiolabeled compounds. qps.combohrium.com The process involves administering the labeled compound to an animal, followed by cryosectioning the entire body at specific time points. The resulting sections are then exposed to a phosphor imaging plate to detect the location and concentration of the labeled drug. qps.com
Key aspects of QWBA in drug development include:
Biodistribution Assessment: QWBA provides a detailed map of where the drug and its metabolites travel in the body, highlighting target organ exposure and identifying any unexpected accumulation in non-target tissues. qps.com
Pharmacokinetic Understanding: By analyzing tissue sections at multiple time points, researchers can derive pharmacokinetic parameters for individual tissues, offering insights into the rate and extent of drug distribution and elimination from different organs. nih.gov
Metabolite Distribution: The technique can also be used to assess the distribution of all drug-related material, including the parent drug and its metabolites. qps.com
For a compound like Eluxadoline (B110093), understanding its distribution to the gastrointestinal tract (the target organ) versus other tissues is crucial for interpreting its efficacy and safety profile. Although specific QWBA data for this compound is not publicly available, the methodology remains a gold standard for tissue distribution studies in pharmaceutical development. qps.com
Integration with Proteomics and Metabolomics Platforms for Systems Biology Approaches
The use of stable isotope-labeled compounds like this compound is integral to advanced proteomics and metabolomics studies, which aim to provide a systems-level understanding of a drug's effect. mdpi.commdpi.com These "omics" technologies allow for the large-scale study of proteins and metabolites within a biological system, and the use of labeled compounds can significantly enhance the quality and depth of the data obtained. nih.govacs.org
In metabolomics, this compound can be used as an internal standard for accurate quantification of the unlabeled drug in complex biological matrices. More advanced applications involve using it to trace the metabolic fate of Eluxadoline. By tracking the appearance of labeled metabolites, researchers can elucidate metabolic pathways and identify novel biotransformation products. Techniques like Isotopic Ratio Outlier Analysis (IROA) utilize specific isotopic signatures to differentiate between biological signals and analytical artifacts, as well as to determine the number of carbon atoms in a metabolite, which greatly aids in its identification. nih.gov
In proteomics, while the direct application of a labeled drug is less common for global protein profiling, it can be used in more targeted approaches. For instance, in chemical proteomics, a derivatized version of the labeled drug could be used to identify its protein binding partners, helping to elucidate its mechanism of action and potential off-target effects.
Table 1: Potential Applications of this compound in Omics Studies
| Research Area | Application of this compound | Potential Insights |
| Metabolomics | Internal standard for quantification | Accurate measurement of Eluxadoline levels in biological samples. |
| Tracer for metabolic pathway analysis | Identification and characterization of Eluxadoline metabolites. | |
| Proteomics | Standard for targeted protein quantification | Validation of drug-metabolizing enzyme expression. |
| Affinity-based protein profiling (with modification) | Identification of direct protein targets and off-targets. |
Use in Microdosing Studies and Accelerator Mass Spectrometry (AMS) for Early Phase Drug Research
Microdosing studies, where a sub-pharmacological dose of a drug is administered to humans, represent a key strategy in early clinical development to gain insights into a drug's pharmacokinetic profile. nih.gov When combined with the ultra-sensitive analytical technique of Accelerator Mass Spectrometry (AMS), it is possible to quantify extremely low levels of a 14C-labeled drug and its metabolites in biological samples. nih.govidexlab.com
While this compound is not radioactive, the concept of using isotopically labeled drugs in early human trials is well-established. A typical approach would involve a study with 14C-Eluxadoline. The ability of AMS to detect attomole levels of 14C allows for the administration of a very low dose of radioactivity to healthy volunteers, providing early human data on absorption, distribution, metabolism, and excretion (ADME) with minimal risk. idexlab.comnih.gov
This approach has several advantages:
Early Human PK Data: Provides human pharmacokinetic data before committing to expensive and large-scale Phase 1 trials. nih.gov
Reduced Drug Substance Requirement: Requires only a small amount of the labeled compound.
Safety: The low dose of radioactivity minimizes patient exposure. nih.gov
The data from such a study using a radiolabeled version of Eluxadoline would be invaluable for predicting its behavior at therapeutic doses and for planning later-stage clinical trials.
Development of Novel Analytical Techniques for Isotopic Labeling Beyond LC-MS/MS
While liquid chromatography-mass spectrometry (LC-MS/MS) is the workhorse for analyzing isotopically labeled compounds, research into novel analytical techniques continues to push the boundaries of sensitivity and specificity. For a compound like this compound, which contains both a stable heavy isotope of carbon and deuterium (B1214612), these advanced methods can provide unique information.
The presence of deuterium can be exploited in techniques that are sensitive to the kinetic isotope effect, where the C-D bond is stronger and reacts more slowly than a C-H bond. This can provide insights into the mechanism of metabolic reactions. nih.gov
Furthermore, advanced mass spectrometry techniques that go beyond standard LC-MS/MS are being developed. For instance, coupling capillary electrophoresis (CE) with high-resolution mass spectrometry offers a rapid and highly accurate method for determining isotopomer patterns in labeled compounds, which can be crucial for elucidating complex metabolic pathways. oup.com Another innovative approach involves the use of a combustion furnace interfaced with a GC-MS system to determine the ratio of 13CO2 to 12CO2, allowing for the detection of 13C-labeled metabolites.
These emerging methodologies, while not yet standard practice, hold the potential to provide a more detailed picture of the disposition and metabolic fate of drugs like Eluxadoline.
Theoretical and Practical Considerations in Research with Isotopically Labeled Eluxadoline
Impact of Isotopic Labeling on Ligand Binding Affinity and Pharmacological Activity
Isotopic substitution can also influence the binding of a ligand to its receptor, an effect known as the binding isotope effect (BIE). These effects arise from changes in the vibrational environment of the ligand upon binding to a macromolecule. nih.govresearchgate.net While often assumed to be negligible, BIEs can be significant and provide detailed information about the interactions between a ligand and its binding site. nih.gov
Eluxadoline (B110093) exerts its pharmacological effect by acting as an agonist at mu (µ) and kappa (κ) opioid receptors and an antagonist at the delta (δ) opioid receptor. nih.govnih.govnih.gov The binding affinity of eluxadoline for these receptors is a critical determinant of its potency and efficacy.
The replacement of atoms with heavier isotopes in Eluxadoline-13C,d3 Dihydrochloride could potentially alter its binding affinity for opioid receptors. For instance, if a C-H bond that is replaced with a C-D bond is involved in a critical hydrogen bond or van der Waals interaction within the receptor's binding pocket, a change in binding affinity could be observed. However, given that the isotopic labeling in this compound is primarily for its use as an internal standard, it is designed to have physicochemical properties as close to the parent drug as possible. The small mass difference from the ¹³C and the localized nature of the deuterium (B1214612) atoms are intended to minimize any significant impact on its pharmacological activity.
Research on other isotopically labeled ligands has shown that BIEs can be position-specific, with some substitutions having a more pronounced effect than others. nih.gov Without specific experimental data for this compound, the potential impact on ligand binding remains theoretical. The following table summarizes the binding affinities of unlabeled eluxadoline for human opioid receptors.
Table 2: Binding Affinity (Ki) of Unlabeled Eluxadoline for Human Opioid Receptors
| Receptor | Binding Affinity (Ki, nmol/L) | Pharmacological Action |
|---|---|---|
| Mu (µ) Opioid Receptor | 1.8 | Agonist |
| Delta (δ) Opioid Receptor | 430 | Antagonist |
| Kappa (κ) Opioid Receptor | Unknown | Agonist |
Data from: nih.gov
Strategies for Data Interpretation and Minimizing Artifacts in Isotope-Enhanced Research
The use of isotopically labeled internal standards like this compound is essential for accurate quantification in mass spectrometry-based bioanalysis. wuxiapptec.comscioninstruments.com The internal standard is added at a known concentration to biological samples to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.comcerilliant.com However, several factors must be considered to ensure data integrity and avoid artifacts.
Chromatographic Separation: While stable isotope-labeled internal standards are designed to have nearly identical chemical and physical properties to the analyte, the increased mass from deuterium labeling can sometimes lead to a slight shift in retention time during liquid chromatography. kcasbio.com This can result in the labeled and unlabeled compounds experiencing different matrix effects, potentially compromising the accuracy of quantification. It is crucial to use chromatographic methods that can resolve or co-elute the analyte and its labeled internal standard consistently.
Isotopic Purity and Cross-Talk: The isotopic purity of the internal standard is critical. Any presence of the unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration. Conversely, "cross-talk," where the signal from the unlabeled analyte contributes to the signal of the labeled standard (or vice-versa), must be minimized by selecting appropriate mass transitions for monitoring in tandem mass spectrometry. wuxiapptec.com A mass difference of 4-5 Da between the analyte and the stable isotope-labeled internal standard is generally recommended to minimize this risk. wuxiapptec.com
Data Interpretation: When interpreting data from studies using isotopically labeled compounds, it is important to be aware of the potential for KIEs, as discussed in section 7.1. If a significant KIE exists, the metabolic profile of the labeled compound may not perfectly reflect that of the unlabeled drug. This is a particularly important consideration in drug metabolism studies where the goal is to characterize the metabolic pathways of a new chemical entity.
The following table outlines key strategies for minimizing artifacts and ensuring accurate data interpretation in research involving isotopically labeled compounds.
Table 3: Strategies for Minimizing Artifacts in Isotope-Enhanced Research
| Consideration | Strategy | Rationale |
|---|---|---|
| Chromatographic Resolution | Optimize LC methods to ensure co-elution or consistent separation of analyte and internal standard. | To ensure both compounds experience identical matrix effects. kcasbio.com |
| Isotopic Purity | Use high-purity stable isotope-labeled internal standards and verify their purity. | To prevent interference from unlabeled analyte present as an impurity. wuxiapptec.com |
| Mass Spectrometric Cross-Talk | Select precursor and product ion transitions with sufficient mass separation (ideally > 4 Da). | To avoid signal overlap between the analyte and the internal standard. wuxiapptec.com |
| Kinetic Isotope Effects | Conduct pilot studies to assess for significant KIEs, especially with deuterium labeling. | To understand if the metabolic fate of the labeled compound accurately reflects the unlabeled drug. nih.gov |
| Internal Standard Concentration | Use an appropriate concentration of the internal standard relative to the expected analyte concentration. | To ensure a reliable signal-to-noise ratio and accurate quantification across the dynamic range. wuxiapptec.com |
Future Directions for Eluxadoline Research Leveraging Stable Isotope Technologies
Development of Novel Isotopic Labeling Strategies for Metabolites and Biomarkers
The strategic incorporation of stable isotopes into molecules is fundamental for detailed research. While Eluxadoline-13C,d3 Dihydrochloride is an effective internal standard for quantifying the parent drug, future research will benefit from the synthesis of eluxadoline (B110093) and its metabolites with more intricate isotopic labeling patterns.
Novel labeling strategies are essential for several key areas of research:
Metabolite Identification and Quantification: The synthesis of isotopically labeled versions of predicted or known eluxadoline metabolites will allow for their precise measurement in biological samples. This is critical for a complete understanding of the drug's metabolic fate and the potential pharmacological activity of its metabolites.
Biomarker Discovery: Stable isotope labeling is a powerful tool in metabolomics for tracing the metabolic pathways affected by eluxadoline. nih.gov This approach, known as stable isotope-resolved metabolomics (SIRM), involves comparing the metabolic profiles of treated and untreated subjects to identify potential biomarkers of drug efficacy or response. nih.gov This can provide significant insights into the drug's mechanism of action. nih.gov
Mechanistic Studies: Introducing isotopic labels at specific atoms within the eluxadoline molecule can help elucidate the enzymatic mechanisms responsible for its metabolism. doi.org By tracking the isotopic label, researchers can gain a deeper understanding of the chemical bond transformations that occur during biotransformation. doi.orgnih.gov
Table 1: Applications of Novel Isotopic Labeling in Eluxadoline Research
| Research Area | Application of Novel Isotopic Labeling | Potential Impact |
| Metabolite Analysis | Synthesis of isotopically labeled major and minor metabolites. | Accurate quantification and characterization of the complete metabolic profile of eluxadoline. |
| Biomarker Discovery | Use of ¹³C or ¹⁵N-labeled eluxadoline in stable isotope-resolved metabolomics (SIRM) studies. | Identification of novel biomarkers to predict patient response and monitor treatment efficacy. nih.gov |
| Mechanistic Enzymology | Site-specific isotopic labeling to probe enzymatic reaction mechanisms. | Detailed understanding of the biotransformation pathways of eluxadoline. doi.orgnih.gov |
Advanced Computational Modeling and Simulation Aided by Labeled Compound Data
Data generated from studies using isotopically labeled eluxadoline can significantly improve the accuracy and predictive power of computational models. ymerdigital.com Pharmacokinetic/pharmacodynamic (PK/PD) models are vital for understanding the link between drug concentration and its pharmacological effects.
Integrating data from stable isotope studies can refine these models in several ways:
Improved Pharmacokinetic Models: Precise data on the absorption, distribution, metabolism, and excretion (ADME) of eluxadoline, obtained using labeled compounds, can be used to construct more robust and physiologically realistic pharmacokinetic models. ymerdigital.comresearchgate.net These models can simulate drug disposition in various patient populations and predict potential drug-drug interactions. researchgate.netdrugbank.comdrugs.com
In Silico Toxicology: Computational models can be used to predict the potential toxicity of eluxadoline and its metabolites. Data from studies with labeled compounds can enhance the accuracy of these models by providing information on metabolic pathways that might lead to the formation of reactive metabolites.
Table 2: Impact of Labeled Compound Data on Computational Modeling
| Modeling Approach | Contribution of Labeled Compound Data | Outcome |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling | Precise measurement of drug and metabolite concentrations over time. nih.govnih.gov | More accurate prediction of drug exposure and response in diverse patient populations. |
| Systems Pharmacology | Integration of pharmacokinetic and metabolomic data. | A holistic understanding of the drug's impact on biological networks and pathways. |
| Predictive Toxicology | Identification and quantification of metabolic pathways. | Enhanced ability to predict and mitigate potential adverse drug reactions. |
Exploration of Isotope-Edited NMR Techniques for In Vivo Metabolomics in Preclinical Species
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying metabolic processes in vivo. nih.gov Isotope-edited NMR, which utilizes isotopically labeled compounds, provides distinct advantages for in vivo metabolomics. nih.gov
Applying these techniques in preclinical studies with eluxadoline could offer significant insights:
Real-Time Monitoring of Drug Metabolism: Administering ¹³C-labeled eluxadoline to preclinical models allows for the use of ¹³C-NMR spectroscopy to monitor the drug's metabolism in real-time. This can yield valuable data on the kinetics of metabolite formation and elimination in different tissues.
Mapping Metabolic Fluxes: Isotope-edited NMR can trace the path of atoms from labeled substrates through metabolic pathways. nih.gov This provides a dynamic view of how eluxadoline affects cellular metabolism and helps identify the key enzymes and pathways involved. nih.gov
Investigating Target Engagement: In some instances, NMR may be used to directly observe the binding of isotopically labeled eluxadoline to its receptors in vivo. This would offer definitive proof of target engagement and allow for the correlation of receptor occupancy with the pharmacological response.
Collaborative Research Initiatives to Further Deconstruct Complex Biological Interactions of Eluxadoline
The complexity of the biological systems affected by eluxadoline calls for a multidisciplinary, collaborative research approach. Future advancements in understanding this drug's interactions will depend on forming research initiatives that bring together experts from diverse fields.
Such collaborations would be crucial for:
Integrating 'Omics' Data: A comprehensive understanding of eluxadoline's effects requires the integration of data from genomics, transcriptomics, proteomics, and metabolomics. Collaborative platforms can facilitate the sharing and analysis of these large and complex datasets.
Developing and Sharing Advanced Models: The creation of sophisticated computational models necessitates expertise in pharmacology, mathematics, and computer science. Collaborative efforts can pool these resources to build and validate more predictive models.
Standardizing Methodologies: To ensure that data is reproducible and comparable across different labs, standardized protocols for studies involving isotopically labeled eluxadoline are essential. Collaborative initiatives are key to developing and disseminating these standards.
Through a collaborative environment, the scientific community can harness the full potential of stable isotope technologies to elucidate the intricate biological interactions of eluxadoline, which may lead to more effective and personalized treatments for irritable bowel syndrome with diarrhea. nih.govnih.govnih.gov
Q & A
Q. Q. How should researchers address discrepancies in Eluxadoline-<sup>13</sup>C,d3 Dihydrochloride’s reported solubility profiles across literature sources?
- Methodological Answer : Replicate solubility assays under standardized conditions (pH 7.4 PBS, 37°C). Use nephelometry or UV-Vis spectroscopy to quantify solubility limits. Compare results with published data using Bland-Altman plots to identify systematic biases (e.g., buffer composition, equilibration time) .
Q. Q. What steps ensure reproducibility of in vitro permeability assays using Eluxadoline-<sup>13</sup>C,d3 Dihydrochloride?
- Methodological Answer : Calibrate Caco-2 cell monolayers with reference compounds (e.g., propranolol for high permeability). Include quality controls for monolayer integrity (TEER >300 Ω·cm²) and mass balance recovery (85–115%). Report permeability coefficients (Papp) with 95% confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
